molecular formula C17H16FN5O2 B2576097 N-[2-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-fluorobenzamide CAS No. 1004389-36-9

N-[2-(6-ethyl-4-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-fluorobenzamide

Cat. No. B2576097
CAS RN: 1004389-36-9
M. Wt: 341.346
InChI Key: HZQSHAHQTLLZFD-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They have a wide range of applications in medical and pharmaceutical fields due to their diverse biological activities .

Scientific Research Applications

Pyrimidine Derivatives in Medical Research

Fluorinated Pyrimidines for Cancer Treatment : Research on fluorinated pyrimidines, such as 5-fluorouracil (5-FU), has contributed significantly to the treatment of various cancers. These compounds are integral in chemotherapy regimens due to their ability to inhibit thymidylate synthase, impacting DNA synthesis and cell division in cancer cells. Developments in this area have explored the synthesis of fluorinated pyrimidines, their metabolic pathways, and potential mechanisms of action against cancer cells, highlighting their importance in personalized medicine strategies (Gmeiner, 2020).

Hybrid Catalysts in Chemical Synthesis : The synthesis of pyranopyrimidine derivatives, which are structurally related to the queried compound, showcases the role of hybrid catalysts in medicinal chemistry. These catalysts facilitate the development of complex molecules with potential therapeutic applications. The review by Parmar et al. (2023) focuses on the use of diverse catalysts for synthesizing pyranopyrimidine scaffolds, underscoring the catalysts' role in enhancing reaction efficiency and selectivity, which is crucial for generating pharmacologically active compounds (Parmar, Vala, & Patel, 2023).

Mechanism of Action

The mechanism of action of a compound generally refers to how it interacts with biological systems. Pyrimidine derivatives have been shown to exhibit antimicrobial, antiviral, and anticancer activities, among others . The exact mechanism of action would depend on the specific biological target and is often determined through biological testing and experimentation.

properties

IUPAC Name

N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-3-13-9-15(24)21-17(19-13)23-14(7-10(2)22-23)20-16(25)11-5-4-6-12(18)8-11/h4-9H,3H2,1-2H3,(H,20,25)(H,19,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQSHAHQTLLZFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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